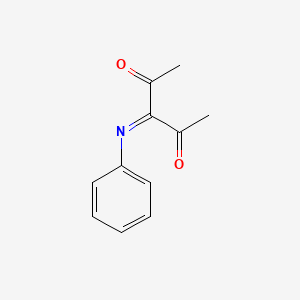

3-(Phenylimino)pentane-2,4-dione

Beschreibung

3-(Phenylimino)pentane-2,4-dione (CAS: 56276-49-4) is a diketone derivative featuring a phenylimino substituent at the central carbon of the pentane-2,4-dione backbone. Its structure enables keto-enol tautomerism and coordination with metal ions, making it valuable in organic synthesis and materials science. Synonyms include 3-(phenylhydrazono)pentane-2,4-dione and 2,3,4-pentanetrione 3-phenylhydrazone . The compound is synthesized via condensation reactions between phenylhydrazine and pentane-2,4-dione, yielding products characterized by NMR, IR, and mass spectrometry .

Eigenschaften

IUPAC Name |

3-phenyliminopentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)11(9(2)14)12-10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAPSNXRCQIEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NC1=CC=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylimino)pentane-2,4-dione can be achieved through the condensation reaction of pentane-2,4-dione (acetylacetone) with aniline. The reaction is typically carried out in an acidic medium using a catalyst. Here is a general procedure:

Reactants: Pentane-2,4-dione and aniline.

Catalyst: Acidic medium (e.g., hydrochloric acid).

Reaction Conditions: The mixture is heated under reflux for several hours.

Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-(Phenylimino)pentane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using industrial-scale crystallization and distillation methods to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Phenylimino)pentane-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Products may include phenyl-substituted diketones or quinones.

Reduction: The major product is 3-(phenylamino)pentane-2,4-dione.

Substitution: Depending on the substituent, products can vary widely, including halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Phenylimino)pentane-2,4-dione has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Wirkmechanismus

The mechanism of action of 3-(Phenylimino)pentane-2,4-dione involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, which plays a crucial role in its reactivity and interaction with biological molecules . The enol form can participate in hydrogen bonding and other interactions, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Derivatives with Substituted Phenyl Groups

a. Halogen-Substituted Derivatives

- 3-[(3-Chlorophenylamino)methylidene]pentane-2,4-dione and 3-[(4-bromophenylamino)methylidene]pentane-2,4-dione (): Synthesized via reactions of 3-chloro- or 4-bromoaniline with pentane-2,4-dione. Exhibit higher melting points (41–99°C) compared to the parent compound, attributed to halogen-induced crystallinity. Retain keto-imine tautomerism, confirmed by IR and ¹H NMR .

b. Alkoxy-Substituted Derivatives

- 3-[Ethoxy(4-nitrophenyl)methyl]pentane-2,4-dione (): Prepared via aldol reactions using nitrobenzaldehyde derivatives and ethyl acetoacetate. Higher yields (80–88%) than phenylimino derivatives, reflecting greater stability of alkoxy groups. Liquid at room temperature (colorless to yellow oils) due to reduced intermolecular hydrogen bonding .

Sulfur-Containing Analogs

a. Thioether Derivatives

- 3-(Butylthio)pentane-2,4-dione and 3-(dodecylthio)pentane-2,4-dione (): Synthesized via radical-mediated thiolation using K₂S₂O₈ and I₂. Thioether groups enhance lipophilicity, as evidenced by lower melting points and solubility in nonpolar solvents. Exhibit weaker hydrogen bond basicity compared to phenylimino derivatives, per descriptors in .

b. Thio-Schiff Bases

Azide and Nitro Derivatives

- 3-(4-Azidophenyl)pentane-2,4-dione (): Synthesized via reduction and azidation of nitro precursors. Crystal structure shows non-planar azide groups (N–N–N angle: 171°) and weak intermolecular interactions. The azide group confers reactivity in click chemistry, unlike the phenylimino analog .

- 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione (): Contains a nitroethyl group, enhancing electrophilicity.

Metal-Binding Derivatives

- Schiff Bases with Benzothiazole (): Polydentate ligands like 3-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]pentane-2,4-dione form stable Ni(II), Cu(II), and Zn(II) complexes. Comparatively, phenylimino derivatives exhibit monodentate coordination unless modified with additional donor sites .

Comparative Data Tables

Table 2: Spectroscopic and Reactivity Features

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reactivity Highlights |

|---|---|---|---|

| 3-(Phenylimino)pentane-2,4-dione | 1700 (C=O), 1600 (C=N) | 2.2 (s, CH₃), 7.3–7.6 (m, Ph) | Keto-enol tautomerism |

| 3-(Pyridin-4-ylthio)... | 1680 (C=O), 1550 (C–S) | 2.4 (s, CH₃), 8.5 (d, Py) | Metal coordination |

| 3-(4-Azidophenyl)... | 2100 (N₃), 1680 (C=O) | 2.3 (s, CH₃), 7.2 (d, Ph) | Click chemistry applications |

Biologische Aktivität

3-(Phenylimino)pentane-2,4-dione, also known by its chemical structure CHNO, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(Phenylimino)pentane-2,4-dione can be represented as follows:

This compound features a phenyl group attached to an imine functional group, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that 3-(Phenylimino)pentane-2,4-dione exhibits several biological activities:

- Antitumor Activity : It has shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses.

- Antimicrobial Properties : It displays activity against various bacterial strains.

Antitumor Activity

Studies have demonstrated that 3-(Phenylimino)pentane-2,4-dione can inhibit the growth of cancer cells. For instance, it targets key proteins involved in tumor progression:

| Target Protein | Effect |

|---|---|

| BRAF(V600E) | Inhibition of cell proliferation |

| EGFR | Modulation of signaling pathways |

In vitro studies have shown that treatment with this compound leads to reduced viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of 3-(Phenylimino)pentane-2,4-dione are attributed to its ability to modulate cytokine production. Research findings indicate:

- Reduction in Pro-inflammatory Cytokines : The compound decreases levels of TNF-α and IL-6.

- Mechanism : It appears to inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses.

Antimicrobial Activity

3-(Phenylimino)pentane-2,4-dione has demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involves:

- Membrane Disruption : The compound integrates into bacterial membranes, leading to structural damage and cell lysis.

Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be further explored for developing new antimicrobial agents.

The biological activity of 3-(Phenylimino)pentane-2,4-dione is primarily attributed to its structural features that allow for interaction with specific molecular targets:

- Inhibition of Kinases : The compound inhibits several kinases involved in cell signaling pathways.

- Modulation of Cytokine Production : Alters expression levels of cytokines involved in inflammation.

- Membrane Disruption : Integrates into bacterial membranes causing structural damage.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of 3-(Phenylimino)pentane-2,4-dione:

- Anticancer Study : A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 25 µM).

- Anti-inflammatory Research : In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.

- Antimicrobial Testing : In vitro tests against clinical isolates demonstrated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.